

A Comprehensive Technical Guide to the Biological Role and Metabolism of 26-Hydroxycholesterol

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Compound of Interest

Compound Name: (25RS)-26-Hydroxycholesterol-d4

Cat. No.: B12407602

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Executive Summary: 26-Hydroxycholesterol (26-HC), also commonly known as 27-Hydroxycholesterol (27-HC), is a critical oxysterol derived from the enzymatic oxidation of cholesterol. It serves not only as a key intermediate in the alternative "acidic" pathway of bile acid synthesis but also as a potent signaling molecule with diverse biological functions. Primarily synthesized by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), 26-HC is a crucial regulator of cholesterol homeostasis, an endogenous ligand for Liver X Receptors (LXRs) and Estrogen Receptors (ERs), and is implicated in the pathophysiology of numerous diseases, including cerebrotendinous xanthomatosis, atherosclerosis, neurodegenerative disorders, and various cancers. This technical guide provides an in-depth exploration of the metabolism, signaling pathways, and pathophysiological roles of 26-HC, supported by quantitative data and detailed experimental methodologies for its study.

Introduction

(25R)-26-Hydroxycholesterol is an oxidized derivative of cholesterol that plays a pivotal role in lipid metabolism and cellular signaling.[1][2] While systematically named (25R)-26-hydroxycholesterol, it is more commonly referred to in literature as 27-hydroxycholesterol (27-HC) because the hydroxylating enzyme, CYP27A1, stereospecifically targets the methyl group at the C-27 position.[2][3] Unlike cholesterol, 26-HC can more readily cross cellular membranes and the blood-brain barrier, allowing it to act as a transport and signaling form of cholesterol between tissues.[4] Its synthesis is a key step in the acidic pathway of bile acid synthesis, which is an alternative to the classic "neutral" pathway.[1][5] Deficiencies in its production lead

to the rare lipid storage disease cerebrotendinous xanthomatosis (CTX), highlighting its essential physiological role.[\[6\]](#)[\[7\]](#)

Metabolism of 26-Hydroxycholesterol

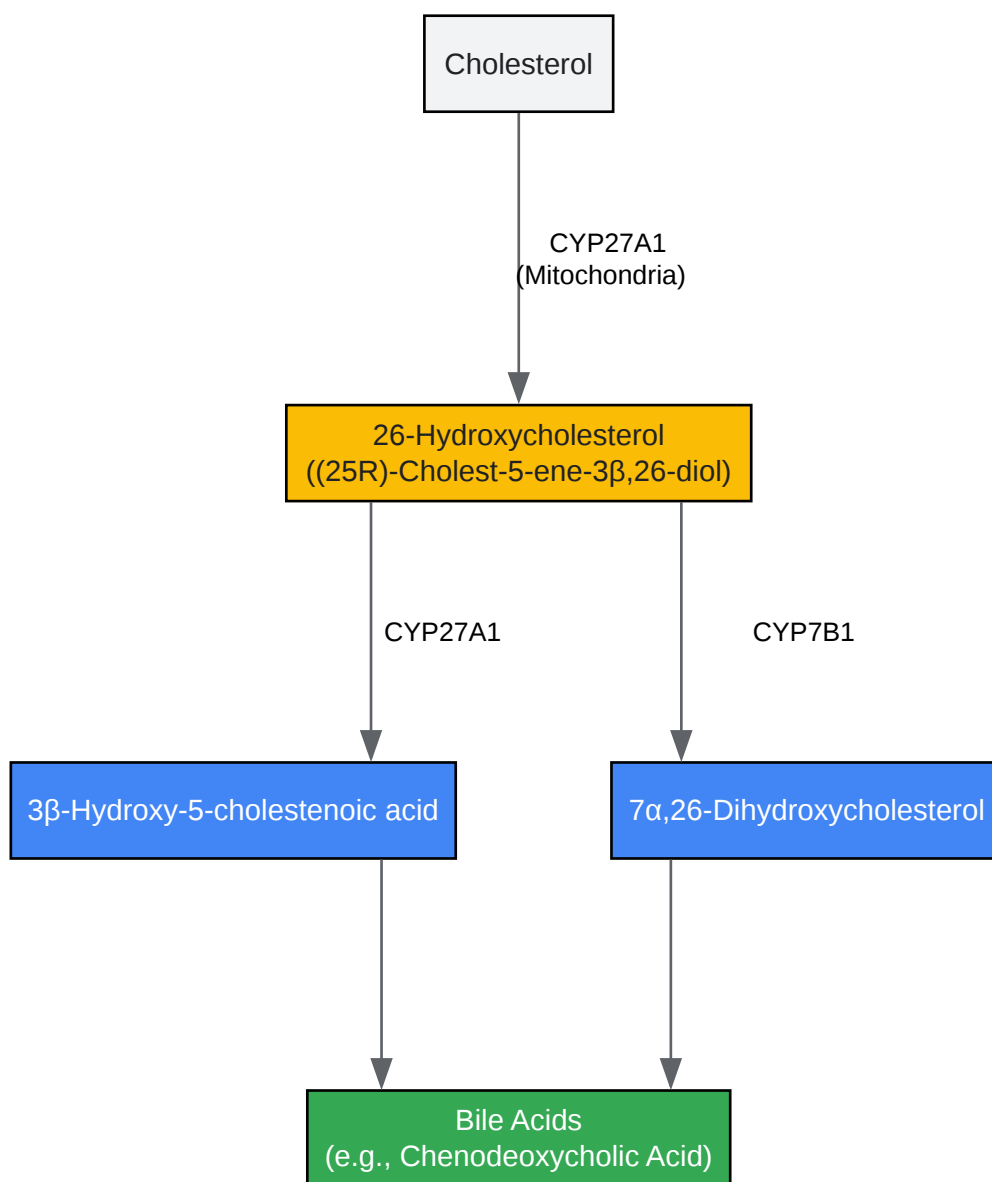
The metabolic pathway of 26-HC involves its synthesis from cholesterol and its subsequent conversion into bile acids in the liver.

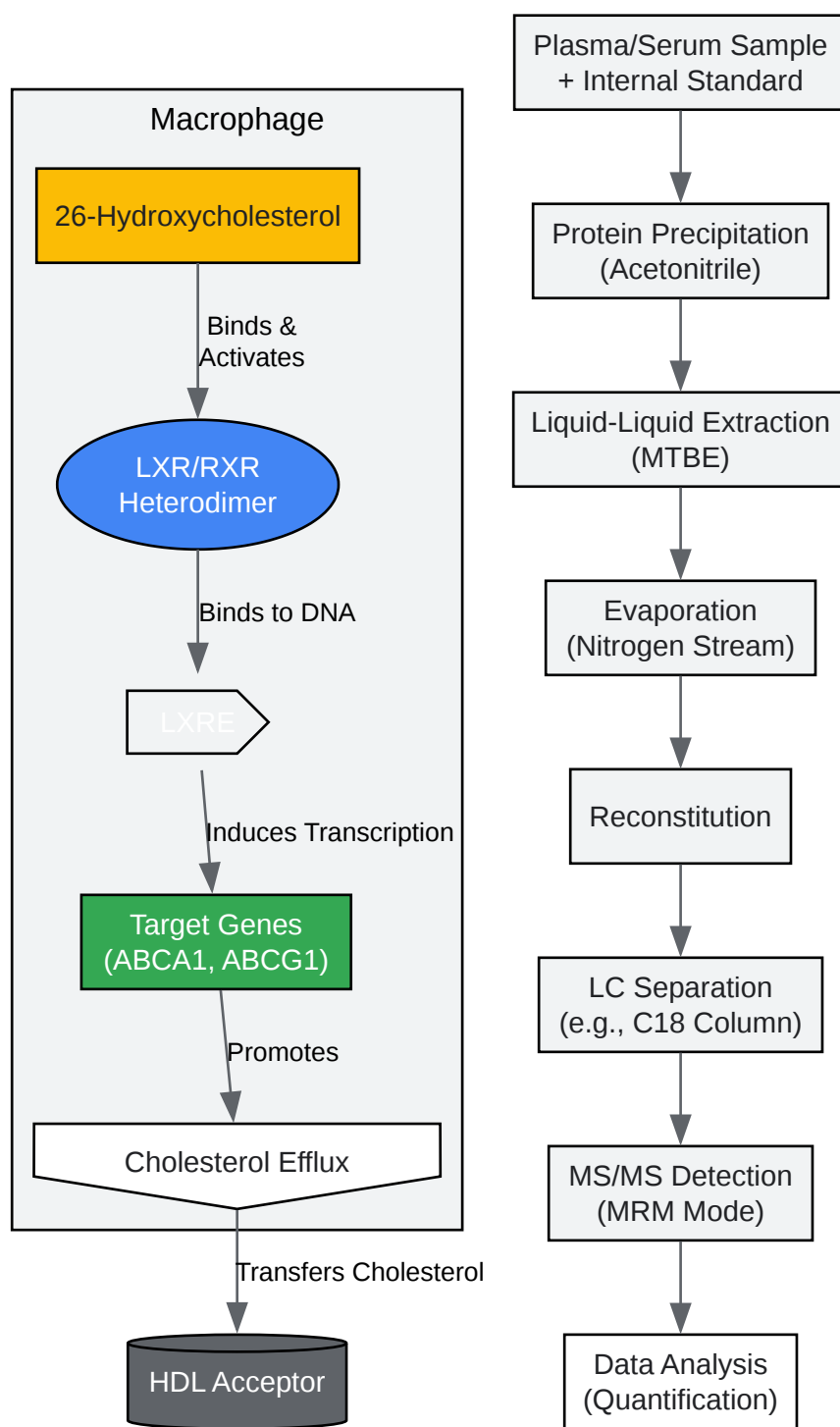
Synthesis

The synthesis of 26-HC from cholesterol is catalyzed by the mitochondrial cytochrome P450 enzyme, sterol 27-hydroxylase, which is encoded by the CYP27A1 gene.[\[6\]](#)[\[7\]](#) This enzyme is widely expressed across various tissues, with particularly high levels found in macrophages and the liver.[\[8\]](#) The reaction involves the hydroxylation of the sterol side chain at the C-27 position.[\[9\]](#) This is the initial and rate-limiting step in the acidic pathway of bile acid biosynthesis.[\[1\]](#)

Degradation and Further Metabolism

Once synthesized, 26-HC is transported, primarily within lipoproteins in the plasma, to the liver for further catabolism.[\[6\]](#) In the liver, 26-HC is a substrate for several enzymes in the bile acid synthesis pathway. It can be further oxidized by CYP27A1 to form 3 β -hydroxy-5-cholestenoic acid.[\[1\]](#)[\[10\]](#) Alternatively, it can be hydroxylated at the 7 α position by oxysterol 7 α -hydroxylase (CYP7B1), a distinct enzyme from cholesterol 7 α -hydroxylase (CYP7A1).[\[1\]](#)[\[8\]](#) These subsequent steps ultimately lead to the formation of primary bile acids, chenodeoxycholic acid and cholic acid, which are essential for the digestion and absorption of dietary lipids.[\[11\]](#)[\[12\]](#) Studies in human hepatoma (Hep G2) cells show that the predominant metabolite of 26-hydroxycholesterol is 3 β -hydroxy-5-choleenoic acid.[\[10\]](#)[\[11\]](#)





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References

- 1. Cholesterol metabolism pathways – are the intermediates more important than the products? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (25R)-26-Hydroxycholesterol | C27H46O2 | CID 123976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Oxysterols and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 26-Hydroxycholesterol: synthesis, metabolism, and biologic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CYP27A1 - Wikipedia [en.wikipedia.org]
- 8. Breast cancer and (25R)-26-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. portlandpress.com [portlandpress.com]
- 11. Cholesterol and bile acid synthesis in Hep G2 cells. Metabolic effects of 26- and 7 alpha-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI - Bile Acid Synthesis in Man: Metabolism of 7 α -Hydroxycholesterol-14C and 26-Hydroxycholesterol-3H [jci.org]
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